4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c17-16(24)11-2-4-12(5-3-11)19-14(23)10-25-15-7-6-13(20-21-15)22-9-1-8-18-22/h1-9H,10H2,(H2,17,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJMDYMVHGAEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. One common method involves the reaction of hydrazine derivatives with diketones to form the pyrazole ring, followed by cyclization with appropriate reagents to form the pyridazine ring . The final step involves the coupling of these intermediates with benzamide derivatives under controlled conditions, often using catalysts and solvents like ethanol or benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include hydrazine, diketones, potassium permanganate, sodium borohydride, and various solvents like ethanol and benzene. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its potential as a kinase inhibitor . Kinases are critical enzymes involved in numerous cellular processes, including signal transduction pathways related to cancer and inflammation. Research indicates that compounds with similar structural features exhibit significant inhibitory activity against various kinases, suggesting a promising avenue for therapeutic development in oncology .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent . Studies have demonstrated that derivatives of pyrazole and pyridazine can selectively inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. For instance, certain analogs have been reported to exhibit IC50 values significantly lower than traditional anti-inflammatory drugs, indicating enhanced potency .
Neuropharmacological Applications
Given the structural complexity of this compound, it is also being investigated for its neuropharmacological properties. The presence of piperazine and pyridazine rings suggests potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide . These compounds have been shown to induce apoptosis in cancer cells through the modulation of kinase signaling pathways, making them candidates for further investigation in cancer therapy .
Case Study 1: COX-II Inhibition
A study focused on a series of pyrazole derivatives demonstrated that compounds structurally related to This compound exhibited selective inhibition of COX-II with minimal ulcerogenic effects. The most potent derivative showed an IC50 value significantly lower than existing COX-II inhibitors like Rofecoxib, suggesting a favorable safety profile alongside efficacy .
Case Study 2: Anticancer Activity
Research published in ACS Omega explored the synthesis and evaluation of pyrazole-based compounds for their anticancer properties. The study found that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific kinase pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous benzamide and pyridazine derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance.
Structural Analogues from Benzimidazole-Acetamide Derivatives
describes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (compounds 28–32 ), which share the acetamido linkage and heterocyclic substituents but differ in core structure (benzimidazole vs. pyridazine). Key distinctions include:
- Impact of Core Heterocycle: Pyridazine’s electron-deficient nature may enhance metabolic stability compared to benzimidazole, which is prone to oxidative degradation.
- Substituent Positioning :
The pyrazole group at C6 in the target compound vs. C2/C5 in analogues alters steric and electronic profiles. For instance, 32 ’s chloro and methyl groups increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from related studies:
- Anticancer Potential: Pyridazine derivatives (e.g., pyridazinones) inhibit kinases like BRAF and EGFR, suggesting the target compound’s pyridazine core may confer similar activity. In contrast, benzimidazole analogues (e.g., 28) are reported to target tubulin polymerization .
- Antimicrobial Activity : Benzimidazole derivatives (e.g., 29–31 ) with triazole/tetrazole substituents show broad-spectrum antimicrobial effects, attributed to metal ion chelation. The target compound’s pyrazole group may lack this chelation capacity but could offer improved selectivity .
Biological Activity
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 341.34 g/mol. The compound features a pyrazole moiety linked to a pyridazine, which is known for its diverse pharmacological properties.
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways. For instance, they can target BRAF(V600E), a mutation commonly found in melanoma, leading to significant reductions in tumor cell viability . The incorporation of the pyridazine ring enhances this activity, likely due to improved binding affinity to target proteins.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
- Antibacterial Properties : Recent studies have highlighted the antibacterial effects of pyrazole derivatives against various pathogens. The mechanism often involves disrupting bacterial cell membranes and inhibiting biofilm formation .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrazole Ring : Essential for biological activity; modifications can enhance potency.
- Pyridazine Linkage : Improves solubility and bioavailability.
- Amide Functionality : Contributes to binding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
